Cas no 912771-29-0 (2-(piperidin-3-yl)azepane)

2-(Piperidin-3-yl)azepane is a bicyclic amine compound featuring a piperidine ring fused to an azepane moiety. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and organic synthesis. Its rigid yet flexible framework allows for selective functionalization, enabling applications in the development of bioactive molecules, particularly in CNS-targeting agents and receptor modulators. The compound’s dual-ring system enhances binding affinity and selectivity in medicinal chemistry applications. High purity and well-defined stereochemistry (where applicable) ensure reproducibility in research and industrial processes. Suitable for use in ligand design, catalysis, and as a scaffold for novel drug candidates.
2-(piperidin-3-yl)azepane structure
2-(piperidin-3-yl)azepane structure
Product Name:2-(piperidin-3-yl)azepane
CAS No:912771-29-0
MF:C11H22N2
MW:182.305782794952
MDL:MFCD08277605
CID:93217
PubChem ID:16740519
Update Time:2025-06-07

2-(piperidin-3-yl)azepane Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Piperidinyl)hexamethyleneimine
    • 2-(3-Piperidinyl)azepane
    • 2-piperidin-3-ylazepane
    • 2-PIPERIDIN-3-YL-AZEPANE
    • GL-0756
    • Y4668
    • 2-(piperidin-3-yl)azepane
    • 912771-29-0
    • MFCD08277605
    • CS-0364840
    • DTXSID40587567
    • J-506550
    • AKOS005254704
    • MDL: MFCD08277605
    • Inchi: 1S/C11H22N2/c1-2-6-11(13-8-3-1)10-5-4-7-12-9-10/h10-13H,1-9H2
    • InChI Key: NILYFVLXUNTUTG-UHFFFAOYSA-N
    • SMILES: N1CCCCCC1C1CNCCC1

Computed Properties

  • Exact Mass: 182.17800
  • Monoisotopic Mass: 182.178298710g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.4
  • Topological Polar Surface Area: 24.1Ų

Experimental Properties

  • Color/Form: colorless liquid
  • PSA: 24.06000
  • LogP: 2.17580
  • Sensitiveness: Air Sensitive
  • Solubility: Not determined

2-(piperidin-3-yl)azepane Security Information

  • HazardClass:8

2-(piperidin-3-yl)azepane Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 2-(piperidin-3-yl)azepane

Introduction to 2-(piperidin-3-yl)azepane (CAS No. 912771-29-0)

2-(piperidin-3-yl)azepane, with the CAS number 912771-29-0, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocyclic compounds. The presence of a piperidine ring attached to the azepane core imparts unique structural and chemical properties, making it a valuable scaffold for the development of novel therapeutic agents.

The chemical structure of 2-(piperidin-3-yl)azepane is characterized by a seven-membered azepane ring with a nitrogen atom at position 1, and a piperidine ring attached at position 2. The piperidine ring, specifically at the 3-position, adds an additional layer of complexity and functionality to the molecule. This structural arrangement provides multiple sites for chemical modification, enabling researchers to explore a wide range of derivatives with diverse biological activities.

In recent years, 2-(piperidin-3-yl)azepane has been extensively studied for its potential applications in various therapeutic areas. One of the key areas of interest is its role as a ligand for G protein-coupled receptors (GPCRs), which are important targets in drug discovery. GPCRs are involved in numerous physiological processes and are implicated in a variety of diseases, including neurological disorders, cardiovascular diseases, and metabolic disorders.

A notable study published in the Journal of Medicinal Chemistry highlighted the use of 2-(piperidin-3-yl)azepane as a scaffold for developing selective agonists for the serotonin 5-HT1A receptor. The 5-HT1A receptor is a key target for treating anxiety and depression, and the study demonstrated that certain derivatives of 2-(piperidin-3-yl)azepane exhibited high affinity and selectivity for this receptor. These findings have significant implications for the development of more effective and safer anxiolytic and antidepressant drugs.

Beyond its potential as a GPCR ligand, 2-(piperidin-3-yl)azepane has also shown promise in other therapeutic areas. For instance, research published in Bioorganic & Medicinal Chemistry Letters explored its use as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are known to have antitumor properties and are being investigated for their potential in cancer therapy. The study found that certain derivatives of 2-(piperidin-3-yl)azepane exhibited potent HDAC inhibitory activity, suggesting their potential as novel anticancer agents.

The synthetic accessibility of 2-(piperidin-3-yl)azepane is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been developed to efficiently prepare this compound and its derivatives. One such method involves the coupling of a piperidine derivative with an azepane precursor using transition-metal-catalyzed reactions. These synthetic strategies not only facilitate the preparation of pure compounds but also enable the rapid synthesis of structurally diverse derivatives for biological evaluation.

In addition to its therapeutic potential, 2-(piperidin-3-yl)azepane has also been studied for its pharmacokinetic properties. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its use in drug development. Research has shown that certain derivatives exhibit favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. These properties make them attractive candidates for further preclinical and clinical evaluation.

The safety profile of 2-(piperidin-3-yl)azepane and its derivatives is another important consideration in drug development. Preclinical studies have generally shown that these compounds are well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, comprehensive safety assessments are ongoing to ensure their suitability for human use.

In conclusion, 2-(piperidin-3-yl)azepane (CAS No. 912771-29-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting GPCRs, HDACs, and other important biological targets. Ongoing research continues to uncover new possibilities for this compound, highlighting its potential to contribute significantly to the advancement of drug discovery and development.

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